N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine
Description
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxyphenyl group
Properties
Molecular Formula |
C19H27N5O |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-ethyl-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C19H27N5O/c1-4-20-18-12-15(2)21-19(22-18)24-10-8-23(9-11-24)14-16-6-5-7-17(13-16)25-3/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,20,21,22) |
InChI Key |
PWEKBATZUMKEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl and pyrimidine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure and are studied for their potential therapeutic effects.
Pyridazinones containing the (4-methoxyphenyl)piperazine: These compounds also feature a piperazine ring and are investigated for their biological activities.
Uniqueness
N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
